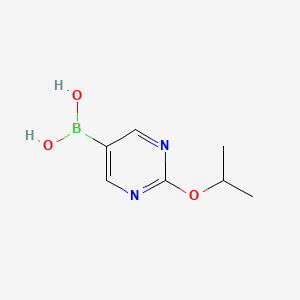

(2-Isopropoxypyrimidin-5-yl)boronic acid

Beschreibung

Structure

2D Structure

Eigenschaften

IUPAC Name |

(2-propan-2-yloxypyrimidin-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BN2O3/c1-5(2)13-7-9-3-6(4-10-7)8(11)12/h3-5,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNEJPMVAGHZZJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1)OC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670221 | |

| Record name | {2-[(Propan-2-yl)oxy]pyrimidin-5-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870521-32-7 | |

| Record name | {2-[(Propan-2-yl)oxy]pyrimidin-5-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Isopropoxypyrimidin 5 Yl Boronic Acid

Direct Borylation Approaches for Pyrimidine (B1678525) Core Functionalization

Direct borylation methods focus on the introduction of a boron-containing group onto the pyrimidine scaffold in the latter stages of a synthetic sequence. These methods are prized for their efficiency and atom economy, often leveraging transition-metal catalysis to activate specific C-H or C-X bonds on the pyrimidine ring.

Palladium-catalyzed cross-coupling reactions represent a robust and widely utilized method for the formation of carbon-boron bonds. The most common of these is the Miyaura borylation, which involves the reaction of a halo-pyrimidine with a diboron reagent in the presence of a palladium catalyst and a base. This strategy is highly effective for synthesizing arylboronic acids and their esters from corresponding aryl chlorides and bromides. nih.govorganic-chemistry.org

The synthesis typically starts from a 5-halo-2-isopropoxypyrimidine. The halogen atom (commonly bromine or chlorine) at the C5 position serves as a reactive handle for the palladium-catalyzed coupling. The reaction with a diboron reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂) or tetrahydroxydiboron (B₂(OH)₄), installs the boronate ester or boronic acid group, respectively. nih.govresearchgate.net The choice of ligands, such as X-Phos, and bases like potassium acetate (B1210297) (KOAc) is crucial for achieving high yields. nih.gov A key advantage of this method is its tolerance for a wide range of functional groups. organic-chemistry.org

A practical, cost-effective synthesis for a related compound, (2-aminopyrimidin-5-yl)boronic acid, has been developed using a Suzuki-Miyaura borylation on a large scale, highlighting the industrial applicability of this methodology. researchgate.net

Table 1: Examples of Palladium-Catalyzed Borylation of Aryl Halides

| Aryl Halide (Starting Material) | Boron Reagent | Catalyst/Ligand | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|---|

| Generic Aryl Chloride | Tetrahydroxydiboron (B₂(OH)₄) | Pd Catalyst / X-Phos | KOAc | Ethanol (B145695) | Arylboronic acid | Good to Excellent nih.gov |

| 2-Amino-5-bromopyrimidine | Bis(pinacolato)diboron (B₂pin₂) | Pd(dppf)Cl₂ | KOAc | Dioxane | 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | Not specified researchgate.net |

A more contemporary and atom-economical approach involves the direct borylation of carbon-hydrogen (C-H) bonds, bypassing the need for pre-installed halogens. illinois.edu Iridium-catalyzed C-H borylation has emerged as a powerful tool for the functionalization of arenes and heteroarenes. illinois.edunih.gov These reactions typically employ an iridium catalyst, often in conjunction with a bipyridine or phenanthroline-based ligand, to react with a boron source like bis(pinacolato)diboron (B₂pin₂). illinois.eduorganic-chemistry.org

For a substrate like 2-isopropoxypyrimidine, the regioselectivity of C-H borylation is primarily governed by steric factors, with the catalyst typically favoring the least hindered C-H bond. semanticscholar.org The electron-deficient nature of the pyrimidine ring influences the reactivity, and specific ligand design can be used to direct the borylation to a desired position. illinois.edunih.gov While rhodium catalysts are also used for C-H borylation, iridium-based systems are more commonly reported for the borylation of heterocycles. illinois.edu This method avoids the synthesis of halogenated precursors, offering a more direct route to the target boronic acid. semanticscholar.org

Table 2: Iridium-Catalyzed C-H Borylation Systems

| Catalyst System | Typical Substrate | Selectivity Control | Reference |

|---|---|---|---|

| [Ir(COD)OMe]₂ / 3,4,7,8-Tetramethyl-1,10-phenanthroline | Arenes | Steric factors | nih.gov |

| [Ir(COD)OMe]₂ / 5-Trifluoromethyl-2,2'-bipyridine | Aromatic amides | Ortho-selective (directing group) | nih.gov |

| (η⁶-mes)IrBpin₃ / 2,9-Me₂phenanthroline | Cyclopropanes | Methylene C-H bonds | organic-chemistry.org |

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium. wikipedia.orgharvard.edu The resulting aryllithium intermediate is then quenched with an electrophile, in this case, a boron-containing species such as triisopropyl borate, B(Oi-Pr)₃. researchgate.net

For the pyrimidine core, a suitably placed directing group is necessary to guide the metalation to the C5 position. The nitrogen atoms in the pyrimidine ring itself can influence the regioselectivity of lithiation. However, the presence of the 2-isopropoxy group would likely direct metalation to the C6 position due to chelation with the lithium base. Therefore, to achieve borylation at the C5 position via DoM, a directing group at the C4 or C6 position would be required, making this a less direct strategy for the specific target compound unless a more complex, multi-step sequence is employed. harvard.edu

Precursor Synthesis and Functional Group Transformations Leading to (2-Isopropoxypyrimidin-5-yl)boronic acid

This approach involves constructing the target molecule in a more linear fashion, where key functional groups—the halogen for borylation and the isopropoxy moiety—are installed sequentially on the pyrimidine ring before the final borylation step.

The synthesis of 5-halopyrimidines is a critical first step for the palladium-catalyzed borylation strategies outlined in section 2.1.1. These precursors are typically synthesized from readily available starting materials. For instance, 2-aminopyrimidine can be brominated at the 5-position to yield 2-amino-5-bromopyrimidine. This intermediate is a common precursor for producing (2-aminopyrimidin-5-yl)boronic acid. researchgate.net A similar strategy could be envisioned where a different 2-substituted pyrimidine is first halogenated at the 5-position. Electrophilic halogenation of the pyrimidine ring is generally facile at the 5-position, which is the most electron-rich carbon. wikipedia.org

A common and versatile precursor is 2-chloro-5-bromopyrimidine or 2,5-dibromopyrimidine. These compounds offer two distinct reactive sites that can be functionalized sequentially.

The 2-isopropoxy group is typically introduced via a nucleophilic aromatic substitution (SNAr) reaction. The 2-position of the pyrimidine ring is highly electron-deficient and thus susceptible to attack by nucleophiles, especially when a good leaving group like a halogen is present. scialert.net

A standard procedure involves reacting a 2-halopyrimidine (e.g., 2-chloropyrimidine or 2-bromopyrimidine) with sodium isopropoxide. The isopropoxide anion displaces the halide to form the desired 2-isopropoxy ether linkage. This reaction can be performed on a pyrimidine ring that already contains the 5-halo substituent, as in the reaction of 2-chloro-5-bromopyrimidine with sodium isopropoxide to yield 5-bromo-2-isopropoxypyrimidine. This product is the direct precursor for the palladium-catalyzed borylation reaction to furnish this compound.

Optimization of Reaction Conditions for High Yield and Purity in this compound Synthesis

Detailed research findings and data tables for the optimization of reaction conditions are not available in the public domain.

Considerations for Process Development and Scale-Up in this compound Production

Specific considerations for the process development and scale-up for the production of this particular compound have not been published.

Reactivity and Mechanistic Investigations of 2 Isopropoxypyrimidin 5 Yl Boronic Acid

Fundamental Principles of Boronic Acid Reactivity in Transition Metal-Catalyzed Processes

The reactivity of (2-Isopropoxypyrimidin-5-yl)boronic acid is primarily exemplified through its participation in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, valued for its functional group tolerance and generally mild conditions. nih.gov The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps involving a palladium catalyst. nih.govrsc.org

The catalytic cycle commences with the oxidative addition of an organic halide (or triflate) to a low-valent palladium(0) complex. nih.gov This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square-planar palladium(II) intermediate. nih.govdergipark.org.tr The rate of this step is often influenced by the nature of the halide, with reactivity typically following the trend I > Br > Cl. illinois.edu For heteroaryl halides, the electron-deficient nature of the ring system can facilitate this step. researchgate.net

The second key step is transmetalation , which involves the transfer of the organic group from the boron atom of the boronic acid to the palladium(II) center. rsc.org This process is crucial and often the most complex step in the cycle. It typically requires the presence of a base, which activates the boronic acid by converting it into a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). libretexts.org Two primary pathways for transmetalation have been debated: the "boronate pathway," where the activated boronate attacks the palladium-halide complex, and the "oxido-palladium pathway," where the base first forms a palladium-hydroxo complex that then reacts with the neutral boronic acid. orgsyn.orgresearchgate.net Studies suggest that for many systems, especially with weaker bases and in the presence of water, the reaction between a palladium hydroxo complex and the boronic acid is the more kinetically favorable route. orgsyn.org

Ligand and Catalyst Effects on the Reactivity Profile of this compound

The choice of catalyst and ligand is paramount in controlling the reactivity and efficiency of Suzuki-Miyaura couplings involving heteroarylboronic acids like this compound. The ligand's role extends beyond simply stabilizing the palladium center; it critically influences the rates of oxidative addition and reductive elimination, thereby affecting catalyst turnover and product yield. nih.gov

Palladium complexes are the most common catalysts, with Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ being historically significant. libretexts.orgworktribe.com However, for challenging substrates such as heteroaryl chlorides or sterically hindered partners, more sophisticated catalyst systems are often required. acs.org Modern catalysts often feature bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs). nih.govnih.gov

Ligand Effects:

Electron-rich ligands: These ligands increase the electron density on the palladium center, which can facilitate the oxidative addition step, often considered the rate-determining step in the cycle. nih.gov

Bulky ligands: Sterically demanding ligands promote the reductive elimination step, which forms the final product. nih.gov They also favor the formation of monoligated palladium species, which are often more catalytically active than their bis-ligated counterparts. nih.gov Ligands like di-tert-butylneopentylphosphine (B1584642) have been effective in copper-free Sonogashira couplings, another important reaction of boronic acids. researchgate.net

Catalyst Precursors: Palladium(II) precatalysts, such as Pd(OAc)₂ or palladacycles, are often used. These are reduced in situ to the active Pd(0) species. dergipark.org.tr The use of well-defined precatalysts can offer better control over the active catalyst concentration and improve reaction reproducibility. nih.govnih.gov For instance, a catalyst system of Pd(OAc)₂ with a monophosphine ligand proved highly effective for coupling various heteroaryl boronic acids. acs.org In some cases, ligand-free conditions using palladium acetate (B1210297) in aqueous media have been successful for coupling with heteroaryl halides. rsc.org

The table below summarizes various catalyst systems used for the Suzuki-Miyaura coupling of pyrimidine (B1678525) and other heteroaryl boronic acids, which can serve as a guide for optimizing reactions with this compound.

| Catalyst/Precatalyst | Ligand | Substrates | Key Findings | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine (integral) | 5-(4-bromophenyl)-4,6-dichloropyrimidine and arylboronic acids | Good yields obtained with K₃PO₄ in 1,4-dioxane (B91453). Electron-rich boronic acids performed better. | mdpi.com |

| PdCl₂(dppf) | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Pyridine-2-sulfonyl fluoride (B91410) and heteroaryl boronic esters | Competent catalyst, with water addition being beneficial for boronic esters. | nih.gov |

| Pd(OAc)₂ | Monophosphines (e.g., SPhos) | Heteroaryl halides and heteroaryl boronic acids | Highly active system for a broad range of heterobiaryl syntheses, including those with heteroaryl chlorides. | acs.org |

| Pd(PPh₃)₂Cl₂ | Triphenylphosphine (integral) | 5-Pyrimidylboronic acid and heteroaryl halides | Effective for coupling with various heteroaryl halides like thienyl and quinolyl systems. | worktribe.com |

| Pd(OAc)₂ | None (ligand-free) | (Hetero)aryl halides and 4-(diphenylamino)phenylboronic acid | Efficient coupling in aqueous ethanol (B145695) under aerobic conditions, effective for pyridyl and pyrimidinyl bromides. | rsc.org |

Stereoelectronic Influences of the Pyrimidine and Isopropoxy Substituents on Boronic Acid Functionality

The reactivity of this compound is significantly modulated by the electronic and steric properties of its constituent parts: the pyrimidine ring and the isopropoxy group.

Pyrimidine Ring: The pyrimidine ring is a π-electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. This electron deficiency has several important consequences for the Suzuki-Miyaura reaction:

Facilitated Oxidative Addition: When the coupling partner is a halopyrimidine, its electron-deficient nature makes the carbon-halogen bond more susceptible to oxidative addition by the Pd(0) catalyst. researchgate.net This can sometimes reduce the need for highly specialized and expensive ligands.

Increased Acidity and Potential for Side Reactions: The electron-withdrawing nature of the pyrimidine ring increases the Lewis acidity of the boronic acid group. This can make the boronic acid more prone to protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom, especially under harsh conditions (e.g., high temperatures or strong basicity). nih.govnih.gov

Catalyst Inhibition: The nitrogen lone pairs on the pyrimidine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. nih.gov This effect is particularly pronounced for nitrogen-rich heterocycles like pyrazoles and indazoles but is a consideration for pyrimidines as well. The choice of ligand and reaction conditions must account for this possibility.

Isopropoxy Group: The 2-isopropoxy group exerts a contrasting electronic effect. As an alkoxy group, it is an electron-donating substituent through resonance (donating a lone pair from the oxygen atom) and weakly electron-withdrawing through induction.

Electronic Donation: The net effect of the isopropoxy group is electron-donating, which increases the electron density on the pyrimidine ring. This can partially counteract the π-deficiency of the ring system. In the context of the Suzuki coupling, this donation makes the aryl group on the boronic acid more nucleophilic, which can be beneficial for the transmetalation step. Studies on other systems have shown that electron-rich boronic acids often lead to higher yields. mdpi.comorganic-chemistry.org

The combination of the electron-withdrawing pyrimidine core and the electron-donating isopropoxy group creates a unique electronic environment. This push-pull system can influence not only the C-C bond formation but also the stability of the boronic acid itself. For instance, 2-alkoxypyridine boronic acids have been synthesized and used effectively in cross-coupling reactions, demonstrating the viability of such substituted heteroarylboronic acids. worktribe.comdergipark.org.tr

Computational and Theoretical Studies on Reaction Pathways Involving this compound

While computational studies specifically targeting this compound are not widely published, density functional theory (DFT) calculations on related pyrimidine and pyridine (B92270) systems provide significant insight into the likely reaction pathways and energetics.

Mechanistic Insights from DFT: Computational studies have been instrumental in elucidating the intricate mechanism of the Suzuki-Miyaura reaction. DFT calculations can model the transition states and intermediates for each fundamental step—oxidative addition, transmetalation, and reductive elimination—providing energy barriers that help predict the rate-limiting step and the most favorable reaction pathway. mdpi.comnih.gov

Oxidative Addition: Calculations on halo-pyrimidines confirm that the C-Br bond is significantly weaker and has a longer bond distance than the C-Cl bond, making it more susceptible to oxidative addition by the palladium catalyst. This aligns with experimental observations that aryl bromides are generally more reactive starting materials. illinois.edu

Transmetalation Pathways: DFT studies have been crucial in evaluating the competing "boronate" and "oxo-palladium" pathways for transmetalation. Calculations often show that intermediates featuring a palladium-oxygen-boron linkage are key to the transfer of the aryl group. libretexts.org The specific pathway that dominates can depend on the solvent, the nature of the base, and the ligands on the palladium center. washington.edu

Reductive Elimination: Theoretical investigations help understand how ligand properties, such as bite angle and steric bulk, influence the energy barrier for reductive elimination. For instance, DFT studies have explored the role of N-heterocyclic carbene (NHC) ligands in promoting this final step. washington.edu

Studies on Related Systems:

A computational study using WebMO on the reaction between 5-bromopyrimidine (B23866) and 2-methoxypyridine-3-boronic acid provided insights into the reaction's energetics, confirming that the formation of the biaryl product is an endothermic process. illinois.edu This highlights the kinetic, rather than thermodynamic, control exerted by the catalyst.

DFT calculations on pyrimidine derivatives have been used to analyze their reactivity descriptors and electronic structures, correlating these properties with the observed yields in Suzuki couplings. Such studies confirm that electron-rich boronic acids generally provide better yields when coupled with electron-deficient pyrimidine halides. mdpi.com

Investigations into the acidity (pKa) of pyridylboronic acids have revealed that the boron center's acidity is strongly influenced by substituents on the pyridine ring. elsevierpure.com This is directly relevant to the formation of the active boronate species required for transmetalation. The isopropoxy group on the pyrimidine ring of the title compound is expected to similarly influence the pKa of the boronic acid function.

Applications of 2 Isopropoxypyrimidin 5 Yl Boronic Acid in C C and C Heteroatom Bond Formation

Suzuki-Miyaura Cross-Coupling Reactions Utilizing (2-Isopropoxypyrimidin-5-yl)boronic acid

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for the formation of C-C bonds. This palladium-catalyzed reaction between an organoboron compound and an organic halide or pseudohalide has been extensively applied in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

This compound has proven to be an effective coupling partner with a variety of aryl and heteroaryl halides. A notable application is in the synthesis of the anticancer drug Sonidegib (Odomzo®), a Hedgehog pathway inhibitor. nih.govwikipedia.orgacs.org In a key step of its synthesis, this compound is coupled with an aryl bromide under palladium catalysis to construct the core biaryl structure of the molecule. wikipedia.org

The reaction conditions for these couplings are typically mild and tolerant of a wide range of functional groups. Common catalysts include palladium complexes with phosphine (B1218219) ligands, such as Pd(PPh₃)₄, in the presence of a base like sodium carbonate or potassium phosphate. The choice of solvent can vary, with ethereal solvents like 1,4-dioxane (B91453) or dimethoxyethane (DME) being frequently employed. wikipedia.org

A study on the related 2-methoxy-5-pyrimidylboronic acid demonstrated its successful coupling with various heteroaryl halides, including thiophenyl, quinolyl, and pyrimidyl systems, using Pd(PPh₃)₂Cl₂ as the catalyst and Na₂CO₃ as the base in 1,4-dioxane at 95 °C. rsc.org This suggests a broad scope of potential coupling partners for this compound as well.

Table 1: Examples of Suzuki-Miyaura Coupling with this compound and Related Compounds

| Boronic Acid | Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) | Ref |

| This compound | 3-Bromo-N-(4-(tert-butyl)-2-methylphenyl)benzamide | Pd(PPh₃)₄ | K₃PO₄ | DME/H₂O | Sonidegib precursor | High | wikipedia.org |

| 2-Methoxy-5-pyrimidylboronic acid | 2-Bromothiophene | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 2-Methoxy-5-(thiophen-2-yl)pyrimidine | 75 | rsc.org |

| 2-Methoxy-5-pyrimidylboronic acid | 2-Chloroquinoline | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 2-(2-Methoxypyrimidin-5-yl)quinoline | 65 | rsc.org |

| 2-Methoxy-5-pyrimidylboronic acid | 5-Bromo-2-methoxypyridine | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 2-Methoxy-5-(2-methoxypyridin-5-yl)pyrimidine | 80 | rsc.org |

| Boronic Acid | Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|

| This compound | 3-Bromo-N-(4-(tert-butyl)-2-methylphenyl)benzamide | Pd(PPh₃)₄ | K₃PO₄ | DME/H₂O | Sonidegib precursor | High | wikipedia.org |

| 2-Methoxy-5-pyrimidylboronic acid | 2-Bromothiophene | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 2-Methoxy-5-(thiophen-2-yl)pyrimidine | 75 | rsc.org |

| 2-Methoxy-5-pyrimidylboronic acid | 2-Chloroquinoline | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 2-(2-Methoxypyrimidin-5-yl)quinoline | 65 | rsc.org |

| 2-Methoxy-5-pyrimidylboronic acid | 5-Bromo-2-methoxypyridine | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 2-Methoxy-5-(2-methoxypyridin-5-yl)pyrimidine | 80 | rsc.org |

Asymmetric Suzuki-Miyaura couplings are a powerful tool for the enantioselective synthesis of chiral biaryls and other stereochemically defined molecules. These reactions typically employ chiral ligands to control the stereochemical outcome of the coupling process. While there is extensive research on asymmetric Suzuki-Miyaura couplings, specific examples employing this compound are not well-documented. However, studies on other heteroaryl boronic acids, including pyridine (B92270) derivatives, have shown that high enantioselectivities can be achieved using rhodium or palladium catalysts with chiral phosphine ligands. researchgate.netnih.govacs.org The electronic properties of the heteroaryl boronic acid can significantly influence the success of the asymmetric coupling.

Other Transition Metal-Catalyzed Coupling Reactions Involving this compound

Beyond the Suzuki-Miyaura reaction, boronic acids are versatile reagents that can participate in a variety of other transition metal-catalyzed coupling reactions.

The Kumada, Negishi, and Stille couplings are important C-C bond-forming reactions that utilize organomagnesium (Grignard), organozinc, and organotin reagents, respectively. While these reactions are powerful in their own right, the direct use of boronic acids in these specific named reactions is not typical. However, the pyrimidine (B1678525) scaffold itself can be a substrate in these reactions. For instance, halopyrimidines can undergo Kumada, Negishi, and Stille couplings with appropriate organometallic reagents. nrochemistry.comslideshare.netwikipedia.orgjk-sci.comorganic-chemistry.org There is a lack of specific literature detailing the direct involvement of this compound in analogues of these reactions.

The Chan-Lam-Evans (CLE) coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically between a boronic acid and an amine or alcohol. This reaction provides a valuable alternative to palladium-catalyzed methods for the synthesis of aryl amines and aryl ethers. organic-chemistry.orgresearchgate.net

While there are no specific, detailed research findings on the application of this compound in Chan-Lam-Evans couplings, the general reactivity of aryl boronic acids in these transformations is well-established. It is plausible that this compound could be successfully coupled with various N- and O-nucleophiles under standard CLE conditions, which typically involve a copper(II) salt, such as Cu(OAc)₂, often in the presence of a base and an oxidant (air). nih.govresearchgate.net

Metal-Free and Photoredox Cross-Coupling Strategies Employing this compound

The development of cross-coupling reactions that avoid the use of transition metals is a significant area of research, aimed at reducing costs and metal contamination in final products. Similarly, photoredox catalysis, which utilizes visible light to initiate reactions, offers mild and highly selective bond-forming pathways.

Recent advancements have demonstrated the potential for metal-free C-H borylation and reductive couplings involving boronic acids. For instance, a metal-free approach for the ortho-C–H borylation of 2-pyrimidylanilines has been developed, which proceeds through a Lewis acid-base adduct formation between BBr₃ and the pyrimidine nitrogen nih.gov. While not directly employing this compound as a starting material, this illustrates the inherent reactivity of the pyrimidine motif in metal-free borylation processes. Another significant metal-free method is the reductive coupling of boronic acids with tosylhydrazones, which provides a general and functional-group-tolerant route to C-C bond formation nih.govresearchgate.net. This reaction proceeds without a metal catalyst and can be considered a reductive coupling of carbonyl compounds nih.gov.

In the realm of photoredox catalysis, alkylboronic acids have been successfully employed as alkyl radical precursors. The high oxidation potentials of alkylboronic acids can be modulated by additives like K₃PO₄, enabling their participation in visible-light-induced reactions rsc.org. This strategy has been applied to a variety of transformations, including chlorination, cyanation, vinylation, and alkynylation rsc.org. Furthermore, photoredox-catalyzed four-component reactions have been developed for the aminoalkylation of styrenes using boronic acids as radical precursors, showcasing the versatility of this approach in constructing complex molecules chemrxiv.org. The activation of boronic acids can be achieved through the formation of a redox-active complex with a Lewis base catalyst, which can then be oxidized by a photoredox catalyst to generate a carbon-centered radical rsc.org. While direct examples involving this compound are not yet prevalent in the literature, its structural features suggest its potential as a substrate in such reactions.

Table 1: Illustrative Metal-Free and Photoredox Coupling Reactions with this compound Analogs

| Entry | Coupling Partner 1 | Coupling Partner 2 | Reaction Type | Catalyst/Conditions | Product Type | Reported Yield (for analog) |

| 1 | Aryl Tosylhydrazone | Arylboronic Acid | Metal-Free Reductive Coupling | Cs₂CO₃, 1,2-dichloroethane, 80 °C | Diaryl Methane | High |

| 2 | Alkylboronic Acid | Michael Acceptor | Photoredox Alkylation | Ru(bpy)₃Cl₂, K₃PO₄, visible light | Alkylated Product | Good |

| 3 | Styrene, Aniline, CO₂ | Alkylboronic Acid | Photoredox 4-Component Reaction | Organic dye, visible light | Complex Secondary Amine | Moderate to High |

This table presents illustrative examples based on reported methodologies for analogous boronic acids, suggesting potential applications for this compound.

Regioselective and Chemoselective Transformations Involving this compound

Regioselectivity and chemoselectivity are critical aspects of organic synthesis, particularly when dealing with polyfunctionalized molecules. The pyrimidine ring in this compound, along with its substituents, offers distinct electronic and steric environments that can be exploited for selective transformations.

In the context of Suzuki-Miyaura cross-coupling reactions, the regioselectivity of couplings with polyhalogenated pyrimidines is well-established. The reaction of 2,4,5,6-tetrachloropyrimidine (B156064) with arylboronic acids demonstrates excellent site-selectivity, allowing for the controlled synthesis of mono-, di-, tri-, and tetra-arylpyrimidines researchgate.net. The selectivity is generally governed by the electronic properties and steric hindrance of the different positions on the pyrimidine ring, with the most electron-deficient or least hindered positions reacting preferentially rsc.org. For instance, in polybrominated benzenes and heteroaromatics, the relative rates of oxidative addition of the different C-Br bonds to the palladium catalyst dictate the regiochemical outcome rsc.org.

While this compound itself is the boron-containing partner, its coupling with polyhalogenated heterocycles would be governed by the reactivity of the halide positions on the coupling partner. Conversely, if a di- or poly-functionalized pyrimidine boronic acid were used, the selectivity of the coupling would depend on the relative reactivity of the boronic acid moieties.

Chemoselectivity is also a key consideration. For example, in a molecule containing both a boronic acid and a less reactive functional group (e.g., a halide), the boronic acid would be expected to participate in Suzuki-Miyaura coupling preferentially. The development of stereospecific coupling reactions of boronic esters with lithiated N-heterocycles, which proceed via a 1,2-migration, further highlights the potential for highly selective transformations acs.org. The reaction conditions, such as the choice of catalyst, base, and solvent, play a crucial role in controlling both regioselectivity and chemoselectivity beilstein-journals.orgrsc.org. For instance, in the Suzuki-Miyaura reaction of 3,4,5-tribromo-2,6-dimethylpyridine, the sequence of coupling can be influenced by systematically varying the reaction conditions beilstein-journals.org.

Table 2: Factors Influencing Regio- and Chemoselectivity in Pyrimidine Cross-Coupling Reactions

| Factor | Influence on Selectivity | Example |

| Electronic Effects | The most electron-deficient position on a polyhalogenated pyrimidine is generally more reactive towards oxidative addition. | In 2,4,5,6-tetrachloropyrimidine, the C4 and C6 positions are typically the most reactive. researchgate.net |

| Steric Hindrance | Less sterically hindered positions are more accessible to the catalyst and coupling partner, leading to preferential reaction. | Coupling at the C2 position of a pyridine ring can be slower than at C4 due to proximity to the nitrogen. acs.org |

| Reaction Temperature | Different reaction temperatures can be used to selectively activate different positions in a stepwise coupling sequence. nih.gov | A lower temperature may favor monosubstitution, while a higher temperature promotes disubstitution. nih.gov |

| Catalyst/Ligand | The choice of palladium catalyst and its ligands can significantly impact the rate and selectivity of the oxidative addition and reductive elimination steps. | Different phosphine ligands can lead to varying product distributions in Suzuki couplings. |

| Leaving Group | The nature of the leaving group (e.g., I, Br, Cl, OTf) on the coupling partner influences the rate of oxidative addition, allowing for chemoselective couplings. | C-I bonds are generally more reactive than C-Br or C-Cl bonds in palladium-catalyzed couplings. |

Derivatization and Further Functionalization of 2 Isopropoxypyrimidin 5 Yl Boronic Acid and Its Derivatives

Modification of the Boronic Acid Moiety (e.g., Formation of Esters, Anhydrides, or Trifluoroborates)

The boronic acid group is amenable to various transformations that can alter its stability, handling properties, and reactivity. These modifications are crucial for optimizing reaction conditions and for sequential, chemoselective functionalization strategies. Common derivatives include boronic esters and organotrifluoroborates. nih.gov

Boronic Esters: Boronic acids readily undergo esterification with diols, most commonly with pinacol (B44631), to form pinacol boronate esters. researchgate.netnih.gov This transformation is typically achieved by reacting the boronic acid with pinacol, often with azeotropic removal of water. The resulting esters, such as the pinacol ester of (2-isopropoxypyrimidin-5-yl)boronic acid, are generally more stable, less polar, and easier to purify by standard chromatographic methods compared to the parent boronic acids. researchgate.net They are widely used in palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling. researchgate.netnih.gov The synthesis of boronate esters can also be accomplished via palladium-catalyzed coupling of a halo-pyrimidine with a diboronic acid reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). nih.govrsc.org

Organotrifluoroborates: An increasingly popular modification involves the conversion of boronic acids into potassium organotrifluoroborate salts. This is typically achieved by treating the boronic acid or its ester with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂). Pyrimidine (B1678525) trifluoroborates are exceptionally stable, crystalline solids that are easy to handle and store long-term. nih.gov This enhanced stability allows them to be inert during transformations at other parts of the molecule, providing a robust handle for a later-stage cross-coupling reaction. nih.gov Despite their stability, they participate efficiently in cross-coupling reactions when activated under appropriate conditions. nih.gov

The table below summarizes common modifications of the boronic acid moiety.

| Derivative Type | Typical Reagents | Key Features |

| Boronic Ester (Pinacol) | Pinacol, Dean-Stark conditions; or Bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst with a suitable pyrimidine halide. nih.govrsc.org | Improved stability, less polar, easier purification, widely used in Suzuki-Miyaura coupling. researchgate.net |

| Organotrifluoroborate | Potassium hydrogen fluoride (KHF₂). nih.gov | Exceptionally stable, crystalline solids; robust to various reaction conditions, allowing for chemoselective functionalization elsewhere on the molecule. nih.gov |

Post-Coupling Functionalization at Other Positions of the Pyrimidine Ring

The pyrimidine ring itself offers opportunities for further functionalization after the boronic acid (or its derivative) has been used in a coupling reaction or while it is "masked" as a stable derivative like a trifluoroborate. This multi-stage approach is a powerful strategy for building molecular complexity. nih.gov

The unique stability of pyrimidine trifluoroborates allows for chemoselective reactions at other positions on the pyrimidine ring while the C-B bond remains intact. nih.gov For instance, electrophilic aromatic substitution can be performed on the pyrimidine core. A notable example is the bromination at the C5 position of a pyrimidine-trifluoroborate salt, which proceeds cleanly without affecting the trifluoroborate group. nih.gov This newly installed bromine atom can then serve as a handle for subsequent cross-coupling reactions, demonstrating a sequential functionalization strategy.

Strategic structural modification of the pyrimidine scaffold at its 2, 4, 5, or 6 positions is a documented approach to generate libraries of highly functionalized pyrimidine derivatives with diverse biological activities. nih.govnih.gov This highlights the synthetic utility of being able to selectively modify the pyrimidine core.

The table below illustrates a potential sequence for post-coupling functionalization.

| Step | Reaction | Description |

| 1 | Trifluoroborate Formation | This compound is converted to its potassium trifluoroborate salt to increase stability. nih.gov |

| 2 | Ring Functionalization | The pyrimidine ring of the trifluoroborate derivative undergoes electrophilic substitution (e.g., bromination) at an available position. nih.gov |

| 3 | Cross-Coupling | The trifluoroborate group is activated and participates in a Suzuki-Miyaura cross-coupling with an aryl halide. nih.gov |

| 4 | Second Cross-Coupling | The atom installed in Step 2 (e.g., bromine) is used in a second, distinct cross-coupling reaction. |

Synthetic Utility of Pyrimidine-Substituted Boronic Acid Derivatives in Complex Cascade Reactions

The derivatization of this compound is key to its application in complex, multi-step synthetic sequences, including cascade or domino reactions. The ability to mask the boronic acid's reactivity, typically by converting it to a trifluoroborate, is central to this utility. nih.gov

The robustness of the trifluoroborate group provides a strategic advantage, allowing chemists to perform a range of chemical transformations on other parts of the pyrimidine scaffold or on other functional groups within the molecule. nih.gov These can include nucleophilic or electrophilic substitutions, oxidations, or reductions. Once these transformations are complete, the trifluoroborate can be activated for a final cross-coupling step. This sequential, controlled reactivity prevents unwanted side reactions and allows for the efficient construction of highly functionalized target molecules. nih.gov

For example, a synthetic route could begin with the formation of a pyrimidine trifluoroborate. This stable intermediate could then undergo functionalization at another site, such as an N-alkylation or a substitution reaction on the pyrimidine ring itself. nih.gov Following these modifications, the intact trifluoroborate group can be utilized in a palladium-catalyzed Suzuki-Miyaura coupling to introduce an aryl or heteroaryl substituent. This planned, sequential approach, enabled by the unique properties of boronic acid derivatives, is a cornerstone of modern synthetic strategies for creating complex heterocyclic compounds. nih.govnih.gov

Analytical Techniques for Structural Elucidation and Purity Assessment of Synthesized 2 Isopropoxypyrimidin 5 Yl Boronic Acid

Spectroscopic Characterization Methods for Structural Confirmation (NMR, IR, Mass Spectrometry)

Spectroscopic techniques are fundamental tools for the structural elucidation of (2-Isopropoxypyrimidin-5-yl)boronic acid. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information to confirm the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework of the molecule. For this compound, specific proton signals would be expected for the isopropoxy group (a septet for the CH proton and a doublet for the two CH₃ groups) and the pyrimidine (B1678525) ring protons. In ¹³C NMR, distinct resonances would appear for the carbons of the pyrimidine ring and the isopropoxy substituent, although the carbon atom directly attached to the boron atom can sometimes be difficult to detect or appear as a broad signal. rsc.org Furthermore, ¹¹B NMR spectroscopy is a particularly valuable tool for studying boronic acids. nsf.govnih.gov It provides direct information about the boron center, allowing for the observation of its coordination state (trigonal planar boronic acid vs. tetrahedral boronate ester) and its interactions with other molecules, such as diols. nsf.govnih.gov The chemical shift in ¹¹B NMR is sensitive to the electronic environment and hybridization of the boron atom. nsf.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for this compound would include O-H stretching from the boronic acid group, C-H stretching from the alkyl and aromatic parts, C=N and C=C stretching from the pyrimidine ring, and B-O stretching. For related boronate esters, characteristic bands for C-O and B-C stretching are typically observed in the regions of 1220-1250 cm⁻¹ and 1000-1090 cm⁻¹, respectively. researchgate.net

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of the synthesized compound. rsc.org By providing a highly accurate mass measurement of the molecular ion, HRMS can definitively verify the chemical formula, C₇H₁₁BN₂O₃. nih.gov

| Technique | Expected Observations for this compound | Reference |

|---|---|---|

| ¹H NMR | Signals for pyrimidine ring protons; septet and doublet for isopropoxy group protons. | rsc.org |

| ¹³C NMR | Resonances for pyrimidine and isopropoxy carbons. The carbon attached to boron may be unobserved or broad. | rsc.org |

| ¹¹B NMR | A single resonance indicating the trigonal planar sp² hybridized boron atom of the boronic acid. | nsf.govnih.gov |

| IR Spectroscopy | Characteristic stretches: O-H (boronic acid), C-H (aromatic/aliphatic), C=N, C=C (pyrimidine ring), B-O. | researchgate.net |

| Mass Spectrometry (HRMS) | Accurate mass measurement confirming the elemental formula C₇H₁₁BN₂O₃. | rsc.orgnih.gov |

Chromatographic Purity Analysis and Impurity Profiling in Synthetic Campaigns (HPLC, GC, TLC)

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for purity assessment in the pharmaceutical industry. waters.comwaters.com However, the analysis of boronic acids and their derivatives, like pinacol (B44631) esters, can be challenging. nih.gov These compounds can undergo facile hydrolysis to the corresponding boronic acid, which is often poorly soluble in common organic solvents. nih.gov For related aminopyrimidine pinacolboronate esters, successful analysis was achieved using reversed-phase HPLC with highly basic mobile phases (pH 12.4) and an ion-pairing reagent to stabilize the compound and achieve good separation. nih.gov Another approach involves post-column derivatization; for instance, boronic acids can be mixed with a reagent like alizarin (B75676) after separation on the column, which forms fluorescent complexes that can be detected with high sensitivity. nih.gov

Gas Chromatography (GC): Direct analysis of boronic acids by GC can be problematic due to their low volatility and thermal lability. nih.govchromatographyonline.com A GC-MS method has been developed for the analysis of boronic compounds, but it sometimes requires derivatization to improve volatility and detection. chromatographyonline.com For example, a boronic acid can be converted to its pinacol ester derivative prior to GC-MS analysis. chromatographyonline.com

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for monitoring reaction progress. researchgate.net A specific and sensitive method for detecting boronic acids on TLC plates involves using alizarin as a staining reagent. researchgate.net When the TLC plate is dipped in an alizarin solution, the spots corresponding to boronic acids emit a bright yellow fluorescence under UV light (366 nm), allowing for easy visualization and tracking of the boronic acid consumption during a reaction. researchgate.net

| Technique | Application and Considerations for this compound | Reference |

|---|---|---|

| HPLC | Purity determination. May require specialized conditions like high pH mobile phases, ion-pairing reagents, or post-column derivatization to handle reactivity and solubility issues. | nih.govnih.gov |

| GC | Impurity profiling. May require derivatization (e.g., to a pinacol ester) to increase volatility and prevent degradation. | chromatographyonline.com |

| TLC | Reaction monitoring. Staining with alizarin allows for selective and sensitive fluorescent detection of boronic acid spots. | researchgate.net |

X-ray Crystallography for Solid-State Structure Determination of this compound and its Complexes

X-ray crystallography provides definitive, high-resolution information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not publicly available, analysis of a closely related compound, (2-benzyloxypyrimidin-5-yl)boronic acid, offers significant insight into the expected structural features. nih.govnih.gov

| Crystallographic Parameter | Value for a Representative Pyrimidine Boronic Acid [(2-benzyloxypyrimidin-5-yl)boronic acid] | Reference |

|---|---|---|

| Chemical Formula | C₁₁H₁₁BN₂O₃ | nih.govnih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | - |

| Unit Cell Dimensions | a = 5.498 Å, b = 30.4320 Å, c = 6.7086 Å, β = 113.54° | nih.gov |

| Key Structural Features | Planar molecule, syn-anti conformation of B(OH)₂ group. | nih.govnih.gov |

| Dominant Intermolecular Interactions | O-H···O and O-H···N hydrogen bonds forming dimers and chains. | nih.gov |

Advanced Analytical Methodologies for Organoboron Compounds (e.g., Chiral Analysis via NMR)

While this compound is not a chiral molecule, the broader class of organoboron compounds often includes chiral centers. The determination of enantiomeric excess (ee) for such compounds is crucial in many synthetic applications. Traditional chromatographic methods for chiral analysis can be challenging and often require derivatization. acs.orgnih.gov

An advanced analytical methodology that overcomes these limitations is chiral analysis using NMR spectroscopy. acs.orgnih.govnih.gov A recently developed method utilizes ¹⁹F NMR for the chiral analysis of organoboron compounds. acs.orgnih.gov This technique involves the use of fluorine-labeled tridentate ligands that facilitate ligand exchange with the boronic ester. acs.orgkaist.ac.kr In the presence of a chiral cationic cobalt complex, which acts as a chiral solvating agent, the enantiomers of the resulting fluorine-labeled boronates can be distinguished by their distinct ¹⁹F NMR signals. acs.orgnih.gov This approach allows for the rapid and reliable determination of enantiomeric excess, can be applied to a wide range of organoboron compounds, and can even be used for direct analysis of crude reaction mixtures. nih.govacs.org This demonstrates the potential of advanced NMR methods for detailed characterization within this class of compounds.

Future Research Directions and Challenges for 2 Isopropoxypyrimidin 5 Yl Boronic Acid Chemistry

Development of Novel and Sustainable Synthetic Routes for Pyrimidine (B1678525) Boronic Acids

A primary challenge in the broader application of pyrimidine boronic acids is the development of more efficient, cost-effective, and environmentally benign synthetic methodologies. Traditional methods for creating the pyrimidine core, such as the cyclocondensation of 1,3-dicarbonyl compounds with amidines, are often effective but can lack the sustainability desired in modern chemical manufacturing. mdpi.com Future research is increasingly focused on green chemistry principles to mitigate these issues. researchgate.net

Key areas of development include:

Microwave-Assisted Synthesis: This technique significantly accelerates reaction rates, often leading to higher selectivity and improved yields compared to conventional heating. researchgate.net For instance, microwave irradiation has been successfully used in the Suzuki coupling of dichloropyrimidines with boronic acids, achieving excellent yields in as little as 15 minutes. researchgate.net

Alternative Energy Sources: Beyond microwaves, techniques like ultrasound-induced synthesis and mechanochemical methods such as ball milling and grinding are being explored. researchgate.net These approaches reduce or eliminate the need for hazardous solvents, minimize energy consumption, and often result in cleaner reaction profiles and simpler workup procedures. researchgate.net

Use of Green Catalysts and Solvents: The shift towards sustainable practices involves employing reusable, non-toxic catalysts and environmentally friendly solvents like water or ethanol (B145695). researchgate.net Research into nano-catalysts, such as nano-SiO2 and ZnO nano-powders, has demonstrated high efficiency in one-pot, multi-component reactions for synthesizing pyrimidine derivatives. researchgate.net A significant advancement is the development of syntheses that proceed under catalyst-free conditions, further enhancing the green credentials of the process. researchgate.net

A practical and cost-effective synthesis for (2-aminopyrimidin-5-yl)boronic acid has been developed using an inexpensive in situ protection of the amine group, followed by a metal-halogen exchange and trapping with triisopropyl borate. researchgate.net This type of efficient, scalable process serves as a model for future work on related structures like (2-Isopropoxypyrimidin-5-yl)boronic acid.

Exploration of New Catalytic Systems for Enhanced Reactivity and Selectivity

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of pyrimidine boronic acid chemistry, but its efficiency is highly dependent on the catalytic system. mdpi.com The electron-deficient nature of the pyrimidine ring makes it more reactive than analogous benzene (B151609) halides in such couplings. mdpi.com However, challenges remain, particularly concerning catalyst stability, loading, cost, and achieving regioselectivity in poly-functionalized pyrimidines. researchgate.netnih.gov

Future research will focus on several key areas:

Advanced Palladium Catalysts: While tetrakis(triphenylphosphine)palladium(0) is a common catalyst, research continues to find systems that operate at extremely low loadings (e.g., 0.5 mol%) and deliver high yields rapidly, as demonstrated in microwave-assisted couplings. researchgate.net

Heterogeneous Catalysts: A significant push is towards developing robust, reusable heterogeneous catalysts to simplify product purification and reduce costs. researchgate.net Materials such as nickel single atoms supported on carbon nitride (Ni1/CN) are at the cutting edge, enabling visible-light-driven C(sp²)–C(sp³) coupling reactions under mild conditions. acs.org This system's versatility is remarkable; by simply changing the ligand environment, the catalyst can be tuned to promote different bond formations (C-N, C-O) or selective oxidations, highlighting the potential of single-atom catalysts in green and advanced synthesis. acs.org

Catalyst-Controlled Regioselectivity: In molecules with multiple reactive sites, controlling the position of the coupling is critical. The development of catalysts that can selectively direct the addition of nucleophiles to different positions on a heteroaromatic ring is a major goal. nih.gov For example, rhodium catalysts have been used to control the regioselective addition of boron nucleophiles to pyridinium (B92312) salts, a strategy that could be adapted for pyrimidine systems. nih.gov

Organocatalysis: Metal-free catalytic systems are highly desirable to avoid potential metal contamination in final products, especially for pharmaceutical applications. Organocatalysts like L-proline have been used to synthesize complex pyrimidine-containing structures. acs.org

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ (5 mol%) | Dioxane | 100 | 24 h | 72 |

| Pd(PPh₃)₄ (5 mol%) | Toluene | 100 | 24 h | 65 |

| Pd(PPh₃)₄ (0.5 mol%) | Dioxane/H₂O (4:1) | 100 | 15 min (MW) | 81 |

| Pd(dppf)Cl₂ (5 mol%) | Dioxane | 100 | 24 h | 60 |

Expansion of Synthetic Applications in Complex Molecule Construction as Chemical Building Blocks

This compound and its congeners are valuable building blocks for creating more complex molecules. aablocks.comwiley.com Their ability to participate in reliable C-C and C-heteroatom bond-forming reactions makes them indispensable in medicinal chemistry and materials science. mdpi.comnih.gov

Future expansion of their synthetic utility will likely proceed in the following directions:

Fragment-Based Drug Discovery (FBDD): Boronic acids and their ester derivatives are ideal for FBDD. A modular synthetic platform has been developed where a fragment hit, such as a pyrimidine, can be rapidly elaborated in three dimensions by coupling with various N-Boc MIDA boronate building blocks. acs.org This approach allows for the systematic exploration of the chemical space around a core scaffold to optimize binding and biological activity. acs.org

Synthesis of Biologically Active Compounds: Pyrimidine boronic acids are key precursors to novel therapeutics. For example, a series of p97 inhibitors with a pyrimidine core were synthesized for potential cancer treatment, with one compound showing an IC₅₀ value of 54.7 nM. nih.gov Another study developed highly substituted pyrimidine derivatives as potent bone anabolic agents. nih.gov

Development of Novel Materials: The rigid, aromatic structure of the pyrimidine ring, combined with the versatile connectivity offered by the boronic acid group, makes these compounds suitable for the synthesis of advanced materials, such as organic light-emitting diodes (OLEDs) or functional polymers. mdpi.com

| Starting Material Class | Reaction Type | Product Class/Application | Reference |

|---|---|---|---|

| Pyrimidine Boronic Acid | Suzuki Coupling | p97 Inhibitors (Anticancer) | nih.gov |

| 5-Bromopyrimidine (B23866) | Borylation / Suzuki Coupling | Heteroarylpyrimidines | capes.gov.br |

| N-Boc MIDA Boronates | Suzuki-Miyaura Coupling | 3-D Elaboration of Fragments (Drug Discovery) | acs.org |

| Chalcones and Guanidine | Cyclization | Bone Anabolic Agents | nih.gov |

Interdisciplinary Research Opportunities Involving this compound in Advanced Chemical Synthesis

The unique properties of the boronic acid group—its Lewis acidity and its ability to form reversible covalent bonds with diols—open up numerous opportunities for interdisciplinary research. nih.gov

Chemical Biology and Medicinal Chemistry: Boronic acids are recognized as bioisosteres of carboxylic acids and can act as potent enzyme inhibitors, particularly of serine proteases. aablocks.comnih.gov There is significant potential in designing pyrimidine boronic acids as targeted inhibitors for various diseases. nih.gov Their ability to bind with saccharides on cell surfaces also presents opportunities for developing novel drug delivery systems. aablocks.com The synthesis of pyrano[2,3-d]pyrimidine derivatives has yielded compounds with promising antimicrobial and anticancer activities, indicating a rich field for further investigation. nih.gov

Biosensors: The interaction between boronic acids and diols is pH-dependent, a property that can be harnessed to create sensors for glucose and other biologically important saccharides. researchgate.net Incorporating the this compound moiety into polymers or other materials could lead to the development of advanced diagnostic tools that operate at physiological pH. researchgate.net

Materials Science: The self-assembly of discrete nanostructures can be mediated by transition metals coordinating with nitrogen-containing heterocycles like pyrimidine. capes.gov.br The combination of a metal-coordinating pyrimidine ring and a versatile boronic acid handle in a single molecule provides a powerful tool for constructing complex, functional supramolecular architectures and novel materials. wiley.com

The continued exploration of these research avenues will undoubtedly solidify the importance of this compound and related compounds as indispensable tools in modern chemical synthesis and beyond.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Isopropoxypyrimidin-5-yl)boronic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling or halogen displacement reactions. For pyrimidine derivatives, the isopropoxy group at the 2-position is often introduced via nucleophilic substitution prior to boronation. Protecting groups (e.g., pinacol esters) are critical to avoid boroxine formation during purification . Reaction conditions such as temperature (60–100°C), solvent polarity (THF/DMF), and catalyst choice (Pd(PPh₃)₄) significantly impact yield. Post-synthesis, acidic hydrolysis (HCl/THF) is used to deprotect boronic acids, requiring careful pH control to prevent degradation .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹¹B NMR (δ 28–32 ppm for boronic acids) and ¹H/¹³C NMR to confirm substitution patterns on the pyrimidine ring.

- HPLC-MS : Reverse-phase HPLC with C18 columns and ESI-MS in negative ion mode to detect [M-H]⁻ ions. Derivatization with diols (e.g., mannitol) prevents boroxine artifacts .

- FT-IR : B-O stretches (~1350 cm⁻¹) and O-H vibrations (~3200 cm⁻¹) confirm boronic acid integrity .

Q. How does the isopropoxy group at the pyrimidine 2-position influence the boronic acid’s reactivity in cross-coupling reactions?

- Methodological Answer : The isopropoxy group exerts steric hindrance, reducing undesired homocoupling during Suzuki reactions. Electron-donating effects from the alkoxy group enhance the electrophilicity of the adjacent boronic acid, improving coupling efficiency with aryl halides. Computational studies (DFT) can model these effects to optimize catalytic systems .

Advanced Research Questions

Q. What strategies mitigate boroxine formation during MALDI-MS analysis of this compound?

- Methodological Answer : On-plate derivatization with 2,5-dihydroxybenzoic acid (DHB) matrix enables in situ esterification, suppressing trimerization. Alternatively, pre-treatment with pinacol or mannitol stabilizes the boronic acid as a cyclic ester, simplifying spectral interpretation . For peptides, use of ortho-amino boronic acids (e.g., AN2718 derivatives) prevents cyclization .

Q. How can binding kinetics between this compound and diols be quantified in physiological buffers?

- Methodological Answer : Stopped-flow fluorescence assays at pH 7.4 monitor real-time binding. For glucose, kon values follow D-fructose > D-glucose due to diol geometry. Competitive binding assays with alizarin red S (ARS) provide equilibrium constants (Kd). Buffer ionic strength must be controlled to minimize non-specific interactions .

Q. What computational approaches predict the proteasome inhibition efficacy of this compound derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with the 20S proteasome’s β5 subunit. MD simulations assess covalent bond stability between the boronic acid and Thr1-Oγ. QSAR studies correlate substituent electronegativity (Hammett σ) with IC₅₀ values .

Q. How does pH affect the solubility and diol-binding capacity of this compound?

- Methodological Answer : At pH > pKa (~8.6), deprotonation enhances diol binding (tetrahedral boronate formation). In acidic buffers (pH 4–6), solubility decreases due to neutral boronic acid predominance. SPR studies with AECPBA surfaces show optimal glycoprotein capture at pH 8.5 .

Q. What structural modifications enhance anticancer activity of boronic acid pyrimidines against glioblastoma?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.